molecular formula C18H38S B15176762 Thiobis-tert-nonane CAS No. 94247-11-7

Thiobis-tert-nonane

Cat. No.: B15176762
CAS No.: 94247-11-7
M. Wt: 286.6 g/mol
InChI Key: CFFWXQAOJBSXMK-UHFFFAOYSA-N
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Description

It is a sulfur-containing hydrocarbon, characterized by its branched structure and the presence of a thioether linkage

Preparation Methods

Thiobis-tert-nonane can be synthesized through several methods. One common synthetic route involves the reaction of tert-nonyl mercaptan with tert-nonyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the mercaptan attacks the carbon atom in the chloride, resulting in the formation of the thioether linkage .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Thiobis-tert-nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound typically involves the cleavage of the thioether linkage, resulting in the formation of the corresponding hydrocarbons and hydrogen sulfide. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Scientific Research Applications

Thiobis-tert-nonane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of thiobis-tert-nonane involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes and proteins, leading to changes in cellular function. The thioether linkage in this compound allows it to participate in redox reactions, which can influence cellular oxidative stress levels .

Comparison with Similar Compounds

Thiobis-tert-nonane can be compared with other sulfur-containing hydrocarbons, such as thiobis-tert-butane and thiobis-tert-hexane. These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its longer carbon chain and higher molecular weight, which can influence its physical and chemical properties .

    Thiobis-tert-butane: Shorter carbon chain, lower molecular weight.

    Thiobis-tert-hexane: Intermediate carbon chain length, intermediate molecular weight.

Properties

CAS No.

94247-11-7

Molecular Formula

C18H38S

Molecular Weight

286.6 g/mol

IUPAC Name

2-methyl-2-(2-methyloctan-2-ylsulfanyl)octane

InChI

InChI=1S/C18H38S/c1-7-9-11-13-15-17(3,4)19-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

CFFWXQAOJBSXMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SC(C)(C)CCCCCC

Origin of Product

United States

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